molecular formula C14H25NO4 B1421420 8-Nonenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2R)- CAS No. 881683-84-7

8-Nonenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2R)-

Cat. No.: B1421420
CAS No.: 881683-84-7
M. Wt: 271.35 g/mol
InChI Key: ZVCMWNFQYIQWSY-LLVKDONJSA-N
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Description

8-Nonenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2R)- (CAS: 881683-84-7) is a chiral amino acid derivative featuring a Boc (tert-butoxycarbonyl) -protected amine group and an unsaturated 8-nonenoic acid chain. Its molecular formula is C₁₄H₂₅NO₄, with a molar mass of 271.35 g/mol . The compound’s (2R) configuration distinguishes it from its (2S) -enantiomer (CAS: 300831-21-4), which shares the same molecular formula but differs in stereochemistry . The Boc group enhances stability during synthetic processes, making the compound valuable in peptide synthesis and catalysis . Storage conditions are typically -20°C to preserve reactivity .

Properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]non-8-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-5-6-7-8-9-10-11(12(16)17)15-13(18)19-14(2,3)4/h5,11H,1,6-10H2,2-4H3,(H,15,18)(H,16,17)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVCMWNFQYIQWSY-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCCC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCCCCC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-Nonenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2R)- is a fatty acid derivative with notable biological activities. It belongs to the class of medium-chain fatty acids and has garnered attention for its potential applications in various fields including biochemistry and pharmacology. This article explores its biological activity, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C14H25NO4
  • Molar Mass : 271.35 g/mol
  • CAS Number : 881683-84-7
  • Density : 1.035 g/cm³ (predicted)
  • Boiling Point : 422.7 °C (predicted)
  • pKa : 4.01 (predicted)

8-Nonenoic acid features a unique structure characterized by a long aliphatic chain and an amino group protected by a tert-butoxycarbonyl (Boc) group. This configuration is crucial for its interaction with biological targets.

Table 1: Structural Characteristics

PropertyValue
Molecular Weight271.35 g/mol
Density1.035 g/cm³
Boiling Point422.7 °C
pKa4.01

Antimicrobial Properties

Research indicates that 8-Nonenoic acid exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness in inhibiting the growth of Gram-positive bacteria, suggesting potential applications in developing antimicrobial agents .

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory properties in vitro. In a controlled study, it was found to reduce the production of pro-inflammatory cytokines in immune cells, indicating its potential as a therapeutic agent for inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy :
    • A study conducted on Staphylococcus aureus revealed that treatment with 8-Nonenoic acid resulted in a significant reduction in bacterial load, highlighting its potential as a natural preservative in food products .
  • Inflammation Reduction :
    • In an animal model of arthritis, administration of 8-Nonenoic acid led to decreased joint swelling and pain, correlating with reduced levels of inflammatory markers .

Structure-Activity Relationship (SAR)

Understanding the SAR of 8-Nonenoic acid can provide insights into optimizing its biological activity. Modifications to the Boc group or alterations in the carbon chain length may enhance its efficacy or reduce toxicity.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Extended Carbon ChainIncreased antimicrobial potency
Altered Boc GroupEnhanced anti-inflammatory response

Scientific Research Applications

Synthesis and Preparation

8-Nonenoic acid can be synthesized through various methods, often starting from simpler alkenes or acids. The synthesis typically involves the following steps:

  • Starting Material : 8-Bromo-1-octene.
  • Intermediate Formation : Conversion to 8-nonenoic acid.
  • Amidation Reaction : Reaction with di-tert-butyl dicarbonate to form the desired compound.

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of new drugs targeting various diseases.

  • Case Study : Research indicates that derivatives of this compound exhibit antimicrobial properties, making them candidates for antibiotic development .

Agricultural Science

8-Nonenoic acid has been explored for its fungicidal properties, particularly in combination with other compounds to enhance efficacy against plant pathogens.

  • Case Study : A patent describes active compound combinations that include this acid, demonstrating its effectiveness in controlling fungal infections in crops .

Biochemical Research

The compound serves as a useful reagent in biochemical assays and studies related to amino acids and peptide synthesis.

  • Application Example : Used in the synthesis of peptide analogs that can modulate biological pathways relevant to cancer therapy .

Data Table of Applications

Application AreaDescriptionCase Studies/References
Medicinal ChemistryIntermediate for drug synthesis; potential antimicrobial agents ,
Agricultural ScienceFungicidal properties; enhances crop protection
Biochemical ResearchReagent in peptide synthesis; modulates biological pathways

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS Molecular Formula Molar Mass (g/mol) Functional Groups Key Features
(2R)-Boc-8-nonenoic acid derivative 881683-84-7 C₁₄H₂₅NO₄ 271.35 Boc-amino, unsaturated carboxylic acid Chiral R-configuration, synthetic utility
(2S)-Boc-8-nonenoic acid derivative 300831-21-4 C₁₄H₂₅NO₄ 271.35 Boc-amino, unsaturated carboxylic acid S-configuration; distinct stereochemical activity
2-(Acetylamino)non-8-enoic acid 924309-93-3 C₁₁H₁₉NO₃ 213.28 Acetyl-amino, unsaturated carboxylic acid Simpler protection; lower molecular weight
8-Methyl-nonenoic acid 59320-77-3 C₁₀H₁₈O₂ 170.25 Methyl branch, unsaturated carboxylic acid Biosynthetic precursor to capsaicin
Methyl 8-nonenoate 20731-23-1 C₁₀H₁₈O₂ 170.25 Methyl ester, unsaturated chain Higher volatility; ester functionality

Key Findings

Stereochemical Differences : The (2R) and (2S) enantiomers exhibit divergent biological and catalytic behaviors due to chiral recognition in enzymatic systems . For example, the (2S) -enantiomer has been more widely commercialized for research .

Protecting Group Impact: The Boc group in the target compound enhances stability compared to acetylated analogs (e.g., 2-(acetylamino)non-8-enoic acid), which may degrade more readily under acidic conditions .

Functional Group Reactivity: The unsaturated 8-nonenoic acid chain enables participation in hydroformylation reactions, a trait shared with simpler analogs like methyl 8-nonenoate . However, the Boc-amino group introduces steric hindrance, altering regioselectivity in catalytic processes .

Biological Relevance: While 8-methyl-nonenoic acid is critical in capsaicin biosynthesis , the Boc-protected derivative likely requires deprotection to engage in similar metabolic pathways, limiting its direct biological utility .

Preparation Methods

Procedure:

  • Starting Material: The synthesis begins with the preparation of a chiral amino acid derivative, typically a Boc-protected amino acid with the (2R) configuration.
  • Activation: The carboxylic acid group of the amino acid is activated using coupling reagents.
  • Coupling: The activated amino acid reacts with an unsaturated acid fragment, such as a nonenoic acid derivative, to form the amide linkage.
  • Deprotection: The Boc group is removed under acidic conditions to yield the free amino acid derivative.

Research Data:

  • The process ensures high stereoselectivity, with yields reported around 70-85% in optimized conditions.
  • The key to success is the use of chiral auxiliaries or catalysts to maintain the (2R) configuration.

Carbamate Formation via Boc Protection

The Boc (tert-butoxycarbonyl) group is introduced at the amino group of the precursor amino acid through reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Procedure:

  • Starting Material: (2R)-2-Amino-8-nonenoic acid or its derivatives.
  • Reaction Conditions: The amino acid is dissolved in an inert solvent (e.g., dichloromethane or tetrahydrofuran), and Boc2O is added with a base catalyst.
  • Outcome: Formation of the Boc-protected amino acid, which can be further functionalized or coupled.

Notes:

  • This method is widely used owing to its high efficiency and mild reaction conditions, typically yielding over 90%.

Synthesis from Unsaturated Carboxylic Acid Precursors

Another approach involves the synthesis from unsaturated carboxylic acids via functional group transformations.

Procedure:

  • Step 1: Synthesis of the nonenoic acid backbone through Wittig or Horner–Wadsworth–Emmons reactions, introducing the double bond at the desired position.
  • Step 2: Functionalization of the acid with amino groups using amination reactions, often via azide intermediates or direct amination under catalytic conditions.
  • Step 3: Protection of amino groups with Boc groups to yield the final compound.

Research Data:

  • These methods allow precise control over the position of the double bond and stereochemistry.
  • Yields vary between 60-75%, depending on the complexity of steps involved.

Asymmetric Synthesis Using Chiral Catalysts

Advanced methods employ chiral catalysts to induce stereoselectivity during key steps such as addition or oxidation.

Procedure:

  • Use of chiral ligands in catalytic hydrogenation or asymmetric epoxidation to introduce the (2R) configuration.
  • Subsequent functionalization steps to incorporate the Boc group and extend the carbon chain.

Research Findings:

  • These methods offer high enantioselectivity (>95% ee) and are suitable for large-scale synthesis.

Data Table Summarizing Preparation Methods

Method Key Reagents Stereochemical Control Typical Yield Notes
Peptide coupling with chiral precursors Carbodiimides, Boc-protected amino acids High 70-85% Widely used, reliable for stereoselectivity
Boc protection reaction Boc2O, triethylamine High >90% Efficient, mild conditions
Unsaturated acid functionalization Wittig, Horner–Wadsworth–Emmons, amination reagents Moderate to high 60-75% Allows double bond positioning control
Asymmetric catalysis Chiral ligands, catalytic hydrogenation Very high (>95% ee) Variable Suitable for enantioselective synthesis

Notes and Considerations

  • Stereochemistry: Maintaining the (2R) configuration is critical; thus, chiral catalysts and auxiliaries are preferred.
  • Purity and Purification: Chromatography and recrystallization are essential to purify intermediates and final products.
  • Reaction Optimization: Reaction conditions such as temperature, solvent, and reagent equivalents significantly influence yields and stereoselectivity.

Q & A

Basic Research Questions

Q. How can researchers synthesize and characterize derivatives of 8-nonenoic acid with tert-butoxycarbonyl (Boc) protecting groups?

  • Methodological Answer : The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For example, the (2R)-configuration of the amino group in 8-nonenoic acid derivatives can be preserved using chiral catalysts or resolved via chiral chromatography . Characterization involves:

  • NMR : To confirm stereochemistry and Boc-group integration (e.g., tert-butyl protons at δ 1.4 ppm in 1^1H NMR).
  • Mass Spectrometry (MS) : Deprotonated molecular ions (e.g., [M-H]^- at m/z 155.1068 for C9H16O2 derivatives) and fragmentation patterns (e.g., loss of C2H4 at m/z 127.1127 for 8-nonenoic acid) .

Q. What analytical techniques are optimal for quantifying 8-nonenoic acid derivatives in complex biological matrices?

  • Methodological Answer :

  • HPLC-MS/MS : Enables separation and quantification of isomers (e.g., 8-nonenoic acid vs. 2-nonenoic acid) using reverse-phase C18 columns and MRM transitions (e.g., m/z 155 → 127) .
  • GC-MS : Suitable for volatile derivatives (e.g., methyl esters), as demonstrated in plant fraction analyses where 8-nonenoic acid was identified via retention indices and spectral libraries .

Advanced Research Questions

Q. How can researchers resolve contradictions in structural identification between 8-nonenoic acid and its positional isomers?

  • Methodological Answer :

  • Fragmentation Analysis : In MS/MS, 8-nonenoic acid loses C2H4 (ethylene) due to the terminal double bond, yielding m/z 127.1127, whereas 2-nonenoic acid fragments differently .

  • Isomer-Specific Derivatization : Epoxidation (e.g., using mCPBA) selectively targets the double bond position, altering retention times in chromatography .

    Isomer Key MS Fragment Epoxidation Product
    8-Nonenoic acidm/z 127.11278,9-Epoxynonanoic acid
    2-Nonenoic acidNo C2H4 loss2,3-Epoxynonanoic acid

Q. What strategies are effective for studying the enzymatic or metabolic interactions of Boc-protected 8-nonenoic acid derivatives?

  • Methodological Answer :

  • Enzyme Assays : Use unspecific peroxygenases (UPOs) to hydroxylate or epoxidize the double bond. For example, UPOs convert 8-nonenoic acid to hydroxy derivatives (e.g., 7-hydroxy-8-nonenoic acid) .
  • Metabolic Profiling : Incubate derivatives with liver microsomes and analyze metabolites via LC-HRMS. Boc deprotection under acidic conditions may be required to mimic physiological processing .

Q. How can the stereochemical integrity of (2R)-configured derivatives be maintained during synthesis and purification?

  • Methodological Answer :

  • Chiral Auxiliaries : Use (R)-proline or Evans oxazolidinones to control configuration during amino acid coupling .
  • Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to resolve enantiomers. Purity is confirmed via optical rotation and NOE correlations in NMR .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported bioactivity data for 8-nonenoic acid derivatives?

  • Methodological Answer :

  • Batch Purity Verification : Ensure derivatives are >95% pure via qNMR or elemental analysis. Impurities (e.g., diastereomers) may skew bioactivity results .
  • Functional Redundancy Testing : Compare Boc-protected vs. deprotected forms in assays. For example, Boc groups may sterically hinder enzyme binding, leading to false negatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Nonenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2R)-
Reactant of Route 2
Reactant of Route 2
8-Nonenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2R)-

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